4-(2H-1,2,3-triazol-2-yl)aniline hydrochloride
Overview
Description
“4-(2H-1,2,3-triazol-2-yl)aniline hydrochloride” is a chemical compound with the CAS Number: 1087712-11-5 . It is also known as "BENZENAMINE, 4- (2H-1,2,3-TRIAZOL-2-YL)-, HCL" .
Molecular Structure Analysis
The molecular weight of “this compound” is 196.64 . The InChI key is FPDVWZUXTJFFMQ-UHFFFAOYSA-N . Further structural analysis would require more specific data.Physical and Chemical Properties Analysis
“this compound” is a powder with a melting point of 50-51°C . It is stored at room temperature . .Scientific Research Applications
Catalysis and Synthesis
The compound 4-(2H-1,2,3-triazol-2-yl)aniline hydrochloride has been explored in the context of catalysis. For instance, it has been involved in Ruthenium-catalyzed C–H amidation of arenes with sulfonyl azides, leading to the synthesis of 2-(2H-1,2,3-triazole-2-yl)aniline derivatives. This reaction offers an environmentally benign protocol for C–N bond formation, producing N2 gas as the sole byproduct, with a range of functionalities being well tolerated to achieve moderate to excellent yields (Wang et al., 2016).
Photoluminescence
Another area of interest is in photoluminescent applications. Copper(I) complexes incorporating amido-triazole and diphosphine ligands, including derivatives of this compound, have been synthesized. These complexes exhibit long-lived photoluminescence in various states and have been studied for their electrochemical and photophysical properties (Manbeck et al., 2011).
Medical Imaging
In medical imaging, a synthetic pathway for N3O tetradentate ligands, designed to coordinate rhenium cores, utilized 4-(2H-1,2,3-triazol-2-yl)aniline derivatives. The research focused on the coordination behaviors towards different rhenium cores and the potential of these compounds for biomedical applications, such as in radiopharmaceuticals (Wang et al., 2017).
Fluorescent Materials
The compound also features in the synthesis of novel fluorescent materials. For example, fluorescent 2-[4-(4,5-diphenyl-1H-imidazol-2-yl) phenyl]-2H-naphtho [1,2-d] [1,2,3] triazolyl derivatives, synthesized from 4-(4,5-diphenyl-1H-imidazol-2-yl) aniline, displayed absorption in the ultraviolet region and emission in the blue region. These materials' photophysical properties were evaluated for potential applications in fluorescent technologies (Padalkar et al., 2015).
Electrochemical Applications
In electrochemical applications, this compound was used in electropolymerization to anchor ferrocene moieties on conductive surfaces, demonstrating its utility in functionalizing materials for electrochemical devices (Coates et al., 2012).
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with a 1,2,4-triazole moiety have been known to interact with various biological targets .
Mode of Action
It is known that the nitrogen atoms of the 1,2,4-triazole ring can bind to the iron in the heme moiety of certain enzymes . This interaction could potentially lead to changes in the enzyme’s activity.
Biochemical Pathways
Compounds with a 1,2,4-triazole moiety have been associated with various biochemical pathways .
Pharmacokinetics
The presence of the 1,2,4-triazole moiety can influence the dipole moment, polarity, solubility, lipophilicity, and hydrogen bonding capacity of the molecule, potentially improving its physicochemical, pharmacological, and pharmacokinetic properties .
Result of Action
Compounds with a 1,2,4-triazole moiety have been associated with various molecular and cellular effects .
Properties
IUPAC Name |
4-(triazol-2-yl)aniline;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4.ClH/c9-7-1-3-8(4-2-7)12-10-5-6-11-12;/h1-6H,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPDVWZUXTJFFMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)N2N=CC=N2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60655378 | |
Record name | 4-(2H-1,2,3-Triazol-2-yl)aniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60655378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1087712-11-5 | |
Record name | 4-(2H-1,2,3-Triazol-2-yl)aniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60655378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.